Levobupivacaine

Vue d'ensemble

Description

La levobupivacaïne est un anesthésique local amino-amide appartenant à la famille des pipécoxylidides N-alkylsubstituées. C'est le S-énantiomère de la bupivacaïne et elle est commercialisée sous le nom de marque Chirocaine . La levobupivacaïne est utilisée pour le blocage nerveux et l'anesthésie, présentant une vasodilatation moindre et une durée d'action plus longue que la bupivacaïne .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La levobupivacaïne est synthétisée à partir de la (R,S)-N-(2,6-diméthylphényl)pipéridine-2-carboxamide, facilement disponible et peu coûteuse. La synthèse implique une séparation chirale utilisant l'acide l-(–)-dibenzoyltartrique, suivie d'une substitution et d'une réaction de salification pour obtenir le chlorhydrate de levobupivacaïne avec une pureté élevée . Le rendement total des trois étapes est d'environ 45 % .

Méthodes de production industrielle : La production à l'échelle industrielle du chlorhydrate de levobupivacaïne implique l'optimisation du processus de synthèse afin de garantir une pureté élevée et un excès énantiomérique. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour l'analyse et le contrôle qualité . Le processus est conçu pour être simple, écologique, sûr et rentable, offrant un support technique fiable pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : La levobupivacaïne subit diverses réactions chimiques, notamment des réactions de substitution au cours de sa synthèse .

Réactifs et conditions courants : La synthèse de la levobupivacaïne implique des réactifs tels que l'acide l-(–)-dibenzoyltartrique pour la séparation chirale et des conditions spécifiques pour les réactions de substitution et de salification .

Principaux produits formés : Le principal produit formé à partir de ces réactions est le chlorhydrate de levobupivacaïne, qui est obtenu avec une pureté chimique et un excès énantiomérique élevés .

4. Applications de la recherche scientifique

La levobupivacaïne a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Elle est principalement utilisée pour l'anesthésie locale ou régionale dans les interventions chirurgicales et obstétricales, ainsi que pour la gestion de la douleur postopératoire . Son profil de sécurité favorable et son risque réduit de cardiotoxicité en font un choix privilégié par rapport à la bupivacaïne racémique .

5. Mécanisme d'action

La levobupivacaïne exerce son action pharmacologique par le blocage réversible des canaux sodiques neuronaux. En se liant à la partie intracellulaire du canal sodique, elle empêche l'afflux de sodium nécessaire à la dépolarisation, inhibant ainsi la propagation des afférences nerveuses sensorielles et nociceptives vers le système nerveux central . Cette action entraîne une analgésie et une anesthésie en bloquant les impulsions nerveuses .

Composés similaires :

Bupivacaïne : La levobupivacaïne est le S-énantiomère de la bupivacaïne et a des effets pharmacologiques similaires.

Unicité : La levobupivacaïne se distingue par son risque réduit de cardiotoxicité et sa durée d'action plus longue par rapport à la bupivacaïne racémique. Son profil de sécurité favorable en fait un choix privilégié pour diverses applications anesthésiques .

La levobupivacaïne continue d'être un composé précieux dans le domaine de l'anesthésie, offrant des avantages significatifs par rapport à son homologue racémique et à d'autres composés similaires.

Applications De Recherche Scientifique

Regional Anesthesia

Levobupivacaine is widely used in regional anesthesia due to its lower cardiovascular and central nervous system toxicity compared to bupivacaine. It is effective in:

- Epidural Anesthesia : this compound is utilized for surgical procedures requiring prolonged analgesia. Studies have shown that equal doses of this compound and bupivacaine provide similar onset times but with longer duration of analgesia for this compound .

- Peripheral Nerve Blocks : this compound is effective in brachial plexus blocks and other peripheral nerve applications, providing significant pain relief with a lower incidence of adverse effects .

- Caudal Blocks : In pediatric anesthesia, this compound is preferred for caudal blocks due to its safety profile and effectiveness in managing postoperative pain .

Pain Management

This compound has been studied for its role in managing both acute and chronic pain:

- Postoperative Pain Relief : Its long duration of action makes it suitable for postoperative analgesia, often used in conjunction with opioids to enhance pain control while minimizing opioid consumption .

- Chronic Pain Management : Research indicates that this compound can be effective in managing chronic pain conditions, including lumbar radiculopathy, through epidural steroid injections .

Comparative Studies

Several studies have compared this compound with other local anesthetics:

- A study demonstrated that this compound produces a longer duration of analgesia compared to ropivacaine when administered at comparable doses .

- Another investigation found that while the onset of sensory block was slower with this compound, the overall duration of motor block was significantly longer than that achieved with ropivacaine .

Adverse Effects

This compound has a lower propensity for causing cardiovascular and neurological complications compared to bupivacaine . This safety profile makes it a preferred choice among anesthesiologists.

Clinical Case Analysis

A notable case study involved the use of this compound in managing postoperative pain following orthopedic surgery. Patients receiving this compound reported significantly lower pain scores and required fewer rescue analgesics compared to those receiving bupivacaine .

Experimental Studies

In an experimental model of colitis induced in rats, this compound demonstrated anti-inflammatory properties, suggesting potential applications beyond anesthesia into therapeutic realms for inflammatory conditions .

Tables Summarizing Key Findings

| Application Area | Key Findings | Evidence Level |

|---|---|---|

| Epidural Anesthesia | Similar onset but longer duration than bupivacaine | Level I |

| Peripheral Nerve Blocks | Effective with lower toxicity | Level II |

| Chronic Pain Management | Reduced opioid use post-surgery | Level II |

| Anti-inflammatory Use | Demonstrated efficacy in colitis models | Experimental |

Mécanisme D'action

Levobupivacaine exerts its pharmacological action through the reversible blockade of neuronal sodium channels. By binding to the intracellular part of the sodium channel, it prevents the sodium influx required for depolarization, thereby inhibiting the propagation of sensory and nociceptive nerve afferents to the central nervous system . This action results in analgesia and anesthesia by blocking nerve impulses .

Comparaison Avec Des Composés Similaires

Bupivacaine: Levobupivacaine is the S-enantiomer of bupivacaine and has similar pharmacological effects.

Uniqueness: this compound’s uniqueness lies in its reduced risk of cardiotoxicity and longer duration of action compared to racemic bupivacaine. Its favorable safety profile makes it a preferred choice for various anesthetic applications .

This compound continues to be a valuable compound in the field of anesthesiology, offering significant advantages over its racemic counterpart and other similar compounds.

Activité Biologique

Levobupivacaine is a long-acting local anesthetic that is a pure S-enantiomer of bupivacaine. It is primarily used in regional anesthesia and has gained attention due to its favorable pharmacological profile, which includes a lower risk of cardiovascular and central nervous system toxicity compared to its racemic counterpart, bupivacaine. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and potential applications in cancer therapy.

This compound exerts its effects by blocking voltage-gated sodium channels in neuronal cell membranes. This blockade prevents the influx of sodium ions, leading to neuronal depolarization inhibition and subsequent cessation of nerve impulse transmission. The drug preferentially affects myelinated nerve fibers at the nodes of Ranvier, resulting in a more pronounced effect on smaller diameter fibers compared to larger ones .

The binding affinity of this compound to plasma proteins is significant, with approximately 97% protein binding, primarily to alpha1-acid glycoprotein. This high level of protein binding reduces the free fraction of the drug in plasma, which is critical for minimizing potential toxic effects, especially in patients with lower protein levels .

Pharmacokinetics

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes CYP3A4 and CYP1A2, leading to the formation of inactive metabolites such as desbutyl this compound and 3-hydroxy this compound . The drug is eliminated predominantly through renal excretion, with about 95% recovered from urine and feces within 48 hours post-administration .

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Protein Binding | ~97% |

| Metabolism | Hepatic (CYP3A4, CYP1A2) |

| Elimination Half-Life | 2-4 hours |

| Excretion | Urine (71%), Feces (24%) |

Clinical Efficacy

This compound has demonstrated efficacy in various clinical settings, particularly in regional anesthesia for surgical procedures. Comparative studies have shown that it provides longer duration of motor block and analgesia than ropivacaine while maintaining a similar onset time .

Case Study: Efficacy in Labor Analgesia

In a randomized controlled trial involving parturients receiving epidural analgesia during labor, this compound was found to be as effective as bupivacaine for pain management. The study reported no serious adverse effects associated with this compound administration, reinforcing its safety profile .

Anticancer Potential

Recent studies have explored the potential anticancer properties of this compound. Research indicates that local anesthetics may influence cancer cell proliferation and apoptosis. For example, this compound has been shown to inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) in vitro, suggesting a possible role in cancer therapy .

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

| Study Reference | Cell Line | Concentration (μM) | Effect on Cell Viability |

|---|---|---|---|

| Kwakye et al. 2020 | MCF-7 | 1-3 | ↓ |

| Castelli et al. 2019 | MDA-MB-231 | 5-1000 | ↓ |

| Li et al. 2018 | MCF-10A | 2.5-25 | = |

Propriétés

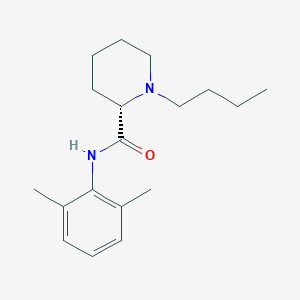

IUPAC Name |

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBVLXFERQHONN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048496 | |

| Record name | Levobupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.77e-02 g/L | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Local anesthetics such as Levobupivacaine block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Specifically, the drug binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization. | |

| Record name | Levobupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

27262-47-1 | |

| Record name | (-)-Bupivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobupivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levobupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Bupivacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOBUPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H73K9U3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of levobupivacaine?

A: this compound, similar to other local anesthetics, exerts its effect by reversibly binding to voltage-gated sodium channels on nerve axons [, , , ]. This binding interferes with the influx of sodium ions, ultimately preventing the generation and conduction of nerve impulses.

Q2: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C18H28N2O and a molecular weight of 288.43 g/mol [].

Q3: Are there any notable spectroscopic properties of this compound?

A3: While specific spectroscopic data is not provided in the research papers, as an amino-ester local anesthetic, this compound would be expected to exhibit characteristic UV-Vis absorbance in the ultraviolet region due to its aromatic ring system. Additionally, techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy could provide detailed structural information and be utilized in its characterization.

Q4: How does the stability of this compound vary under different conditions?

A: While specific stability data under various conditions is not detailed in the provided research papers, this compound, like other amino-ester local anesthetics, is generally considered less stable than amide local anesthetics []. Factors like pH, temperature, and exposure to light can potentially impact its stability. It's essential to store and handle this compound according to manufacturer recommendations to maintain its integrity.

Q5: What formulation strategies are employed to improve the stability or bioavailability of this compound?

A: One study investigated the impact of conjugating this compound with maltosyl-beta-cyclodextrin on its pharmacokinetics after epidural administration in a rabbit model []. The results indicated that while the absorption of the conjugated this compound was initially faster, its overall elimination and area under the curve were similar to plain this compound. This suggests that cyclodextrin conjugation might not offer significant advantages in terms of bioavailability for this specific route of administration.

Q6: What is the typical route of administration for this compound, and how does it affect its pharmacokinetic profile?

A: this compound is primarily administered via epidural or intrathecal routes for regional anesthesia and analgesia [, , , , , , , , ]. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is significantly influenced by the route of administration. Epidural administration generally results in slower absorption compared to intravenous administration. The peak plasma concentration of this compound after epidural administration is influenced by factors such as the dose administered, the concentration of the solution, and the addition of vasoconstrictors like epinephrine []. Studies have shown that the addition of epinephrine to this compound can decrease its peak plasma concentration and prolong its duration of action by reducing its systemic absorption.

Q7: How does the pharmacokinetic profile of this compound compare to that of bupivacaine?

A: Studies comparing the pharmacokinetic parameters of this compound and bupivacaine have shown no significant differences between the two drugs when administered at equal doses [, , , , , ]. This suggests that both drugs have similar absorption, distribution, metabolism, and excretion profiles.

Q8: What factors can influence the pharmacodynamics of this compound, such as onset and duration of action?

A: Several factors can influence the pharmacodynamics of this compound. The concentration of the administered solution plays a key role, with higher concentrations generally leading to faster onset and longer duration of sensory and motor block [, , , , ]. The site of administration also plays a significant role. For example, intrathecal administration generally results in a faster onset of action compared to epidural administration [, , ]. The addition of adjuvants, such as fentanyl, clonidine, or dexamethasone, can also significantly influence the onset and duration of sensory and motor block, as well as the duration of analgesia [, , , , , , , , ].

Q9: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A: Numerous studies, including animal models and clinical trials, have been conducted to investigate the efficacy of this compound in various clinical settings [, , , , , , , , , , , , , , , , , , , , , , , ]. Preclinical studies, often using rodent models, have been crucial in evaluating the analgesic properties and potential toxicity of this compound [, , , ]. Clinical trials have focused on comparing this compound with other local anesthetics, such as bupivacaine and ropivacaine, in terms of their onset and duration of sensory and motor block, duration of analgesia, hemodynamic stability, and side effects. These trials have encompassed a wide range of surgical procedures, including infraumbilical surgeries, lower limb surgeries, shoulder surgeries, and cesarean sections, providing valuable insights into the efficacy and safety of this compound in various clinical scenarios.

Q10: How does the toxicity profile of this compound compare to that of bupivacaine?

A: this compound, being the S(−)-enantiomer of bupivacaine, is associated with a reduced risk of cardiotoxicity and neurotoxicity compared to the racemic bupivacaine [, , , ]. Studies in animal models have demonstrated that this compound exhibits less cardio-depressant effects and a wider therapeutic index compared to bupivacaine [, ]. This improved safety profile makes this compound a preferred choice for regional anesthesia, especially in high-risk patients.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.